2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide
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Overview
Description
2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Biological studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonamide: Lacks the additional chlorine atom on the phenyl ring.
3,5-Dichloro-N-(2-chlorophenyl)benzenesulfonamide: Has a different substitution pattern on the benzene ring.
2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide: The chlorine atom is positioned differently on the phenyl ring.
Uniqueness
2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three chlorine atoms can enhance its interactions with biological targets and increase its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C12H8Cl3NO2S |
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Molecular Weight |
336.6 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl3NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-5-4-9(14)7-11(12)15/h1-7,16H |
InChI Key |
ZYDNFLGDRMFOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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